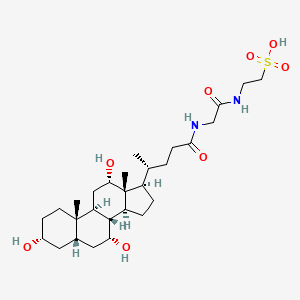
Glycotaurocholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a conjugate of taurocholic acid and glycocholic acid, playing a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tauroglycocholic acid involves the conjugation of taurocholic acid and glycocholic acid. The reaction typically occurs under mild acidic conditions, where the amino group of glycocholic acid reacts with the sulfonic acid group of taurocholic acid to form the conjugate .
Industrial Production Methods
Industrial production of tauroglycocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
化学反应分析
Types of Reactions
Tauroglycocholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary bile acid components.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary bile acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tauroglycocholic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It plays a role in studying the mechanisms of bile acid transport and metabolism.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gallstone formation.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
作用机制
Tauroglycocholic acid exerts its effects by interacting with bile acid receptors and transporters in the small intestine. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The molecular targets include the bile salt export pump and the apical sodium-dependent bile acid transporter, which are involved in the enterohepatic circulation of bile acids .
相似化合物的比较
Similar Compounds
- Taurocholic acid
- Glycocholic acid
- Cholic acid
- Chenodeoxycholic acid
Uniqueness
Tauroglycocholic acid is unique due to its dual conjugation with both taurine and glycine, which enhances its solubility and effectiveness in emulsifying fats compared to its individual components .
属性
CAS 编号 |
26198-66-3 |
|---|---|
分子式 |
C28H48N2O8S |
分子量 |
572.8 g/mol |
IUPAC 名称 |
2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChI 键 |
URJQSMIFSMHWSP-VVHBOOHCSA-N |
SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
同义词 |
sodium tauroglycocholate tauroglycocholic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















